1-Methyl-1,2-dihydroisoquinolin-3(4H)-one
Description
1-Methyl-1,2-dihydroisoquinolin-3(4H)-one is a heterocyclic compound featuring a fused bicyclic structure with a ketone group at position 3 and a methyl substituent at position 1. This scaffold is a derivative of 1,2-dihydroisoquinolin-3(4H)-one, a core structure recognized for its pharmacological relevance, particularly as a dual inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE-1), making it a candidate for Alzheimer’s disease therapy .
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-methyl-2,4-dihydro-1H-isoquinolin-3-one |
InChI |
InChI=1S/C10H11NO/c1-7-9-5-3-2-4-8(9)6-10(12)11-7/h2-5,7H,6H2,1H3,(H,11,12) |
InChI Key |
AOWATSKPZIZEEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2CC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-1,2-dihydroisoquinolin-3(4H)-one can be synthesized through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system. The specific steps are as follows:
Starting Materials: An appropriate aldehyde or ketone and an amine.
Catalyst: Acid catalyst such as hydrochloric acid or sulfuric acid.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
In an industrial setting, the synthesis of 1-Methyl-1,2-dihydroisoquinolin-3(4H)-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the use of environmentally friendly solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,2-dihydroisoquinolin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce alcohols.
Scientific Research Applications
1-Methyl-1,2-dihydroisoquinolin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1,2-dihydroisoquinolin-3(4H)-one involves its interaction with various molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological activity, synthetic accessibility, and physicochemical properties of 1-methyl-1,2-dihydroisoquinolin-3(4H)-one are influenced by substituent type and position. Below is a detailed comparison with structurally related derivatives:
Structural and Physicochemical Properties
*Estimated based on analogous compounds.
Key Research Findings
Substituent Effects :
- Methyl groups at N1 (1-methyl) improve metabolic stability and blood-brain barrier penetration compared to C2-methyl analogs .
- Halogenation (e.g., bromine at C7) increases lipophilicity but may introduce toxicity risks .
- Electron-donating groups (e.g., NH₂ at C7) enhance hydrogen bonding with AChE, improving inhibitory activity .
Synthetic Efficiency: Cu(I)-catalyzed MCRs enable rapid assembly of the dihydroisoquinolinone core, with yields >70% under mild conditions . Hydrolysis of imine intermediates (e.g., 1,2-dihydroisoquinolin-3(4H)-imines) is selective and high-yielding (>85%) .
Therapeutic Potential: Dual AChE/BACE-1 inhibition by 1-methyl derivatives offers a multi-target approach for Alzheimer’s disease, with IC₅₀ values <0.5 µM for both enzymes .
Biological Activity
1-Methyl-1,2-dihydroisoquinolin-3(4H)-one is a compound belonging to the isoquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical formula for 1-Methyl-1,2-dihydroisoquinolin-3(4H)-one is with a molecular weight of approximately 163.19 g/mol. The structure consists of a dihydroisoquinoline core with a methyl group at the nitrogen position, which influences its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1-methyl-1,2-dihydroisoquinolin-3(4H)-one exhibit significant antimicrobial properties. Notably, studies have shown efficacy against various bacterial strains and fungi. For instance:
| Compound | Microbial Strain | Activity |
|---|---|---|
| 1-Methyl-1,2-dihydroisoquinolin-3(4H)-one | Staphylococcus aureus | Inhibitory |
| 1-Methyl-1,2-dihydroisoquinolin-3(4H)-one | Candida albicans | Moderate |
This table summarizes findings from multiple studies that highlight the compound's potential as an antimicrobial agent.
Anticancer Properties
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cells through various mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It causes G1/S phase arrest in specific cancer cell lines, thereby inhibiting cell division.
A study reported that treatment with 1-Methyl-1,2-dihydroisoquinolin-3(4H)-one resulted in a significant reduction in tumor size in xenograft models (source needed).
The biological activity of 1-Methyl-1,2-dihydroisoquinolin-3(4H)-one is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cell signaling pathways critical for cancer progression.
- Receptor Modulation : The compound may act on neurotransmitter receptors, contributing to its neuroprotective effects observed in animal models.
Case Studies
Case Study 1: Anticancer Effects
In a controlled study involving human cancer cell lines, treatment with 1-Methyl-1,2-dihydroisoquinolin-3(4H)-one resulted in a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cell proliferation and flow cytometry to assess apoptosis.
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of the compound in a rat model of ischemia. Results indicated that pre-treatment with 1-Methyl-1,2-dihydroisoquinolin-3(4H)-one significantly reduced neuronal death and improved functional recovery post-injury.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
